molecular formula C11H13B B1457218 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 6836-48-2

6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No. B1457218
CAS RN: 6836-48-2
M. Wt: 225.12 g/mol
InChI Key: INYVMCJPALSCPL-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Quinoline Derivatives

Bromomethyl compounds, including “6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene”, can be used in the synthesis of quinoline derivatives . These derivatives are valuable tools in a wide array of chemical transformations . For example, ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has been synthesized using a visible-light-induced radical bromination reaction .

Building Blocks for Organic Chemistry

Bromomethyl compounds are useful building blocks in organic chemistry . They can participate in various chemical reactions to form complex structures. For instance, ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has been used for the synthesis of fused quinoline or bisquinoline systems .

Synthesis of Block Copolymers

“6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene” can potentially be used in the synthesis of block copolymers . For example, 4-bromomethyl benzoyl chloride, a similar bromomethyl compound, has been used in the synthesis of poly(styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .

Use in Free Radical Polymerization

Bromomethyl compounds can be used in free radical polymerization (FRP), a technique for the synthesis of different polymers . For instance, terminally brominated poly(methyl methacrylate) was synthesized using a bromomethyl compound and methyl methacrylate via FRP .

Synthesis of Thioacetals

Bromomethyl compounds can be used in the synthesis of thioacetals . Thioacetals are important intermediates in organic synthesis and can be used to protect carbonyl groups .

Use as Electrophiles or Nucleophiles

Bromomethyl compounds can act as either electrophiles or nucleophiles in chemical reactions . This dual reactivity makes them versatile tools in organic synthesis .

properties

IUPAC Name

6-(bromomethyl)-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYVMCJPALSCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

CAS RN

6836-48-2
Record name 6-(bromomethyl)-1,2,3,4-tetrahydronaphthalene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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